Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine structure
944401-55-2 structure
Product Name:4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
CAS-Nr.:944401-55-2
MF:C11H18BN3O2
MW:235.090522289276
MDL:MFCD18072554
CID:844636
PubChem ID:52987906
Update Time:2024-10-25

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
    • 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine
    • AK112765
    • 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine
    • 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine
    • SYJMHOBGFXCKRG-UHFFFAOYSA-N
    • 6145AC
    • FCH2794291
    • AM807613
    • OR360325
    • AX8161633
    • 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester
    • (2-AM
    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)
    • C11H18BN3O2
    • 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
    • MFCD18072554
    • AKOS016000282
    • 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
    • SB55508
    • SY104523
    • DS-5779
    • 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester
    • DTXSID50680997
    • 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester
    • 944401-55-2
    • SCHEMBL1114281
    • DB-010255
    • 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
    • (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
    • 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine
    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
    • MDL: MFCD18072554
    • Inchi: 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)
    • InChI-Schlüssel: SYJMHOBGFXCKRG-UHFFFAOYSA-N
    • Lächelt: N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 235.1492070g/mol
  • Monoisotopenmasse: 235.1492070g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 282
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 70.3

Experimentelle Eigenschaften

  • Dichte: 1.11
  • Siedepunkt: 409.7±47.0 °C at 760 mmHg
  • Flammpunkt: 201.6±29.3 °C
  • Wasserteilungskoeffizient: Slightly soluble in water.
  • Dampfdruck: 0.0±1.0 mmHg at 25°C

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Sicherheitsinformationen

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM130224-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95+%
100mg
$71 2021-08-05
Chemenu
CM130224-250mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95+%
250mg
$114 2021-08-05
Chemenu
CM130224-1g
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95+%
1g
$301 2021-08-05
Chemenu
CM130224-5g
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95+%
5g
$880 2021-08-05
Ambeed
A184040-100mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
100mg
$18.0 2025-04-15
Ambeed
A184040-250mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
250mg
$32.0 2025-04-15
Ambeed
A184040-1g
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
1g
$118.0 2025-04-15
Ambeed
A184040-5g
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%
5g
$415.0 2025-04-15
Apollo Scientific
OR360325-250mg
4-Methyl-2-aminopyrimidine-5-boronic acid, pinacol ester
944401-55-2 95+%
250mg
£41.00 2025-02-20
Chemenu
CM130224-250mg
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
944401-55-2 95%+
250mg
$66 2024-07-19

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  rt → 115 °C; 18 h, 115 °C
Referenz
Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  18 h, rt → 115 °C
Referenz
Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 115 °C
Referenz
Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 115 °C
Referenz
Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer
Burger, Matthew T.; Pecchi, Sabina; Wagman, Allan; Ni, Zhi-Jie; Knapp, Mark; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  18 h, rt → 115 °C
Referenz
Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR
Heffron, Timothy P.; Ndubaku, Chudi O.; Salphati, Laurent; Alicke, Bruno; Cheong, Jonathan; et al, ACS Medicinal Chemistry Letters, 2016, 7(4), 351-356

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  20 min, rt; 18 h, rt → 115 °C
Referenz
Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 85 °C
Referenz
Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 85 °C
Referenz
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Palladium chloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ;  15 min, 50 °C; 50 °C → rt
1.2 Reagents: Potassium acetate ;  16 h, 95 °C
Referenz
Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  18 h, 115 °C; 115 °C → rt
Referenz
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Lieferanten

Amadis Chemical Company Limited
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(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
Bestellnummer:A849237
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:24
Preis ($):339.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
A849237
Reinheit:99%
Menge:5g
Preis ($):339.0
Email